molecular formula C10H11FO2 B13811536 2-Fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one CAS No. 58089-66-0

2-Fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one

Cat. No.: B13811536
CAS No.: 58089-66-0
M. Wt: 182.19 g/mol
InChI Key: QCPXUWLNAGTVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is a synthetic organic compound It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with a suitable aromatic compound, such as 4-methylbenzene.

    Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, possibly using oxidizing agents like hydrogen peroxide.

    Ketone Formation: The final step might involve the formation of the ketone group through oxidation reactions using reagents like PCC (Pyridinium chlorochromate).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 can be used.

    Reduction: Reagents like NaBH4 or LiAlH4 are common.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorine atom could enhance its binding affinity to certain molecular targets, while the hydroxyl group might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone,2-chloro-3-hydroxy-1-(4-methylphenyl)-(9ci): Similar structure but with a chlorine atom instead of fluorine.

    1-Propanone,2-fluoro-3-hydroxy-1-(4-ethylphenyl)-(9ci): Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.

Properties

CAS No.

58089-66-0

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9,12H,6H2,1H3

InChI Key

QCPXUWLNAGTVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.